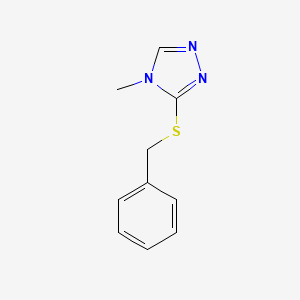![molecular formula C16H18N2O3S B5878711 N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide](/img/structure/B5878711.png)
N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide, also known as DMSB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. DMSB is a small molecule inhibitor that has been shown to have promising anticancer properties.
作用機序
The mechanism of action of N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide is not fully understood. However, it has been shown to inhibit the activity of the protein kinase CK2. CK2 is a serine/threonine kinase that has been implicated in cell proliferation, apoptosis, and angiogenesis. Inhibition of CK2 by N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide may lead to the inhibition of these processes, resulting in the anticancer and anti-inflammatory effects observed.
Biochemical and Physiological Effects
N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide has been shown to have a number of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide has been found to inhibit the activity of the enzyme carbonic anhydrase IX. Carbonic anhydrase IX is overexpressed in various cancers and is involved in tumor growth and metastasis. Inhibition of carbonic anhydrase IX by N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide may contribute to its anticancer properties.
実験室実験の利点と制限
One advantage of using N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide in lab experiments is its high purity and good yield. This allows for accurate and reproducible results. However, one limitation of using N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide is its limited solubility in water. This can make it difficult to use in certain experiments, such as those involving cell culture.
将来の方向性
There are several future directions for research on N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide. One area of interest is the development of N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide derivatives with improved solubility and potency. Another area of interest is the investigation of the potential use of N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide in combination with other anticancer drugs to enhance their efficacy. Additionally, further studies are needed to fully understand the mechanism of action of N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide and its effects on different cancer cell lines.
合成法
The synthesis of N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide involves the reaction of 4-aminobenzenesulfonamide with 3-methylbenzoyl chloride in the presence of a base. The resulting compound is then purified using column chromatography to obtain pure N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide. This method has been optimized to yield high purity N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide with a good yield.
科学的研究の応用
N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide has been found to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis in cancer cells. In addition to its anticancer properties, N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages.
特性
IUPAC Name |
N-[4-(dimethylsulfamoyl)phenyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-12-5-4-6-13(11-12)16(19)17-14-7-9-15(10-8-14)22(20,21)18(2)3/h4-11H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJZJJZHWSZCDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(dimethylsulfamoyl)phenyl]-3-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-N-[4-(4-morpholinyl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B5878630.png)
![6-bromo-N'-[(5-chloro-2-thienyl)methylene]-2-cyclopropyl-4-quinolinecarbohydrazide](/img/structure/B5878637.png)
![1-[2-(4-methoxyphenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5878642.png)

![2-[(3-bromobenzyl)thio]-N'-[1-(4-bromophenyl)ethylidene]acetohydrazide](/img/structure/B5878668.png)
![3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid](/img/structure/B5878675.png)
![4-[(4-methylbenzyl)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5878680.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(3-methoxyphenyl)urea](/img/structure/B5878683.png)
![N-benzyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5878700.png)
![2-(3-chlorophenyl)-4-{[(2-furylmethyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5878712.png)
![N-({[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)acetamide](/img/structure/B5878720.png)

![7-[(2-chloro-4-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5878730.png)
